1-{4-nitrophenyl} 4-methyl succinate

Description

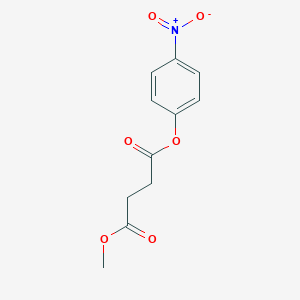

1-{4-nitrophenyl} 4-methyl succinate, also known as methyl 4-(4-nitrophenyl)butanoate, is an organic compound with the molecular formula C11H13NO4. It is a derivative of butanedioic acid and contains a nitrophenyl group.

Properties

Molecular Formula |

C11H11NO6 |

|---|---|

Molecular Weight |

253.21 g/mol |

IUPAC Name |

1-O-methyl 4-O-(4-nitrophenyl) butanedioate |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)6-7-11(14)18-9-4-2-8(3-5-9)12(15)16/h2-5H,6-7H2,1H3 |

InChI Key |

IZRPDUVCUBCZRR-UHFFFAOYSA-N |

SMILES |

COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Static Mixer and Supergravity Reactor Method

Reflux in Methanol

-

Procedure : Succinic anhydride is refluxed with methanol (1:1.2 molar ratio) for 25–45 minutes, followed by vacuum distillation to remove excess methanol.

Activation of Mono-Methyl Succinate for 4-Nitrophenyl Esterification

The free carboxylic acid group in mono-methyl succinate must be activated to facilitate reaction with 4-nitrophenol. Three activation strategies are prevalent:

Acid Chloride Formation

Coupling Agents

Mixed Carbonate Activation

-

4-Nitrophenyl Chloroformate :

Esterification with 4-Nitrophenol

The activated intermediate reacts with 4-nitrophenol under controlled conditions:

Acid Chloride Route

Coupling Agent-Mediated Esterification

-

EDCI/HOBt Protocol :

Comparative Analysis of Methods

Optimization and Challenges

Solvent Selection

Side Reactions

Purification

-

Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1) gradients.

-

Recrystallization : Ethanol/water mixtures yield crystalline product.

Emerging Techniques

Enzymatic Esterification

Chemical Reactions Analysis

Types of Reactions

1-{4-nitrophenyl} 4-methyl succinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanedioic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, alcohols, base catalysts.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 4-aminophenyl butanedioate.

Substitution: Various substituted esters or amides.

Hydrolysis: 4-nitrophenol, butanedioic acid.

Scientific Research Applications

1-{4-nitrophenyl} 4-methyl succinate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Used as a substrate in catalytic reduction reactions to study the activity of various catalysts.

Materials Science: Incorporated into polymers and other materials to impart specific properties

Mechanism of Action

The mechanism of action of methyl 4-nitrophenyl butanedioate in catalytic reactions involves the interaction of the nitro group with the catalyst. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group may also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4-bromophenyl)butanoate

- Methyl 4-(4-chlorophenyl)butanoate

- Methyl 4-(4-methoxyphenyl)butanoate

Uniqueness

1-{4-nitrophenyl} 4-methyl succinate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other similar compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes it a versatile intermediate in organic synthesis .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 1-(4-nitrophenyl) 4-methyl succinate, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves esterification between 4-nitrophenol and methyl succinyl chloride. Methods like Steglich esterification (using DCC/DMAP) or acid-catalyzed esterification are common. Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., anhydrous THF or DCM), and stoichiometric ratios to minimize side products like hydrolysis intermediates. Purity is validated via HPLC and NMR .

Q. How can researchers confirm the structural integrity and purity of 1-(4-nitrophenyl) 4-methyl succinate?

- Answer : Key techniques include:

- NMR : To verify ester linkage (δ ~4.2 ppm for methylene protons adjacent to the ester group) and aromatic protons (δ ~8.2 ppm for nitrophenyl) .

- IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- HPLC : Reverse-phase C18 columns with UV detection at 280–320 nm to assess purity (>98%) .

Q. What are the primary applications of 1-(4-nitrophenyl) 4-methyl succinate in biochemical assays?

- Answer : It serves as a chromogenic substrate in enzyme assays. For example, in platelet-activating factor acetylhydrolase (PAF-AH) assays, hydrolysis releases 4-nitrophenol, detectable at 405 nm. This enables kinetic studies (e.g., Vmax, Km) using spectrophotometry .

Advanced Research Questions

Q. How does 1-(4-nitrophenyl) 4-methyl succinate perform in enzyme kinetics studies, and what challenges arise in data interpretation?

- Answer : The compound’s hydrolysis generates a quantifiable signal (4-nitrophenol), allowing real-time monitoring of enzyme activity. Challenges include:

- Substrate inhibition : At high concentrations, aggregation or non-specific binding may reduce apparent activity.

- pH sensitivity : The nitrophenol’s pKa (~7.2) requires buffered conditions (e.g., Tris-HCl, pH 7.4) to stabilize absorbance readings.

- Data normalization : Activity (IU/L) must account for enzyme concentration and reaction time .

Q. What computational strategies can predict the reactivity of 1-(4-nitrophenyl) 4-methyl succinate in novel enzymatic systems?

- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to target enzymes. For example, nitrophenyl groups often interact with hydrophobic pockets, while the succinate moiety may form hydrogen bonds with catalytic residues. Validation requires correlating docking scores (e.g., ΔG < -7 kcal/mol) with experimental Km values .

Q. How can structural modifications of the succinate moiety enhance substrate specificity for targeted enzymes?

- Answer : Modifications include:

- Branching : Introducing methyl groups (as in 4-methyl succinate) increases steric hindrance, potentially reducing off-target hydrolysis.

- Electron-withdrawing groups : Fluorine substitution on the succinate backbone alters electron density, affecting enzyme active-site interactions.

Experimental validation involves synthesizing analogs and comparing kinetic parameters (kcat/Km) .

Q. What crystallographic techniques are suitable for resolving the structure of 1-(4-nitrophenyl) 4-methyl succinate-enzyme complexes?

- Answer : X-ray crystallography using SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) is standard. Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.